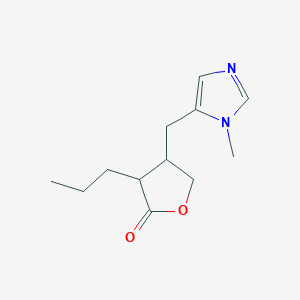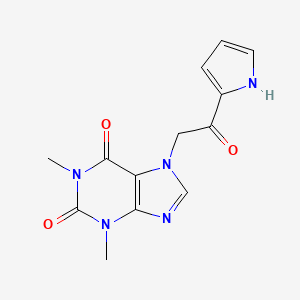![molecular formula C38H44P2 B12870127 [P(R),P'(R)]-(1S)-(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(cyclohexyl(phenyl)phosphine)](/img/structure/B12870127.png)
[P(R),P'(R)]-(1S)-(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(cyclohexyl(phenyl)phosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[P®,P’®]-(1S)-(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(cyclohexyl(phenyl)phosphine) is a chiral phosphine ligand used in various catalytic processes. It is known for its high efficiency and selectivity in asymmetric synthesis, making it a valuable compound in organic chemistry and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [P®,P’®]-(1S)-(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(cyclohexyl(phenyl)phosphine) typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency in producing various phosphine ligands.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
[P®,P’®]-(1S)-(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(cyclohexyl(phenyl)phosphine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its ligands is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine ligands .
Applications De Recherche Scientifique
[P®,P’®]-(1S)-(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(cyclohexyl(phenyl)phosphine) is widely used in scientific research due to its unique properties. Some of its applications include:
Mécanisme D'action
The mechanism of action of [P®,P’®]-(1S)-(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(cyclohexyl(phenyl)phosphine) involves its role as a ligand in catalytic processes. It coordinates with metal centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific catalytic process and the metal center used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Chiral ferrocene-based phosphine ligands
- Phosphaangulenes
- Triazole-based phosphines
- Photoswitchable phosphines containing azo, dithienylalkene, and biindane moieties
Uniqueness
[P®,P’®]-(1S)-(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(cyclohexyl(phenyl)phosphine) is unique due to its high efficiency and selectivity in asymmetric synthesis. Its chiral nature and ability to form stable complexes with various metal centers make it a valuable ligand in both research and industrial applications .
Propriétés
Formule moléculaire |
C38H44P2 |
|---|---|
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
cyclohexyl-[2-[2-[cyclohexyl(phenyl)phosphanyl]-6-methylphenyl]-3-methylphenyl]-phenylphosphane |
InChI |
InChI=1S/C38H44P2/c1-29-17-15-27-35(39(31-19-7-3-8-20-31)32-21-9-4-10-22-32)37(29)38-30(2)18-16-28-36(38)40(33-23-11-5-12-24-33)34-25-13-6-14-26-34/h3,5,7-8,11-12,15-20,23-24,27-28,32,34H,4,6,9-10,13-14,21-22,25-26H2,1-2H3 |
Clé InChI |
OYSAXWINBWETMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)P(C2CCCCC2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5CCCCC5)C6=CC=CC=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



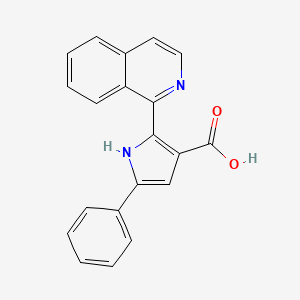


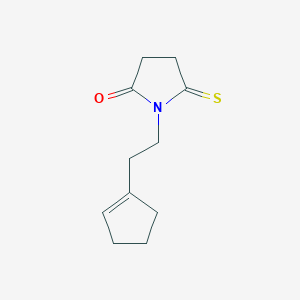
![2-(Difluoromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12870072.png)

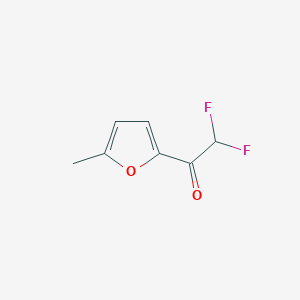


![3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12870092.png)
